Bienvenue dans la boutique en ligne BenchChem!

1-(2-Methoxyphenyl)azetidin-2-one

Lipophilicity Drug-likeness Physicochemical profiling

1-(2-Methoxyphenyl)azetidin-2-one (CAS 1309606-50-5, molecular formula C₁₀H₁₁NO₂, molecular weight 177.20 g/mol) is a monocyclic N-aryl β-lactam (azetidin-2-one) featuring an ortho-methoxyphenyl substituent at the N1 position of the four-membered lactam ring. As a member of the azetidin-2-one class, it possesses the strained β-lactam scaffold recognized as a privileged structure in medicinal chemistry and a versatile synthetic intermediate.

Molecular Formula C10H11NO2
Molecular Weight 177.20 g/mol
CAS No. 1309606-50-5
Cat. No. B6330359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)azetidin-2-one
CAS1309606-50-5
Molecular FormulaC10H11NO2
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCC2=O
InChIInChI=1S/C10H11NO2/c1-13-9-5-3-2-4-8(9)11-7-6-10(11)12/h2-5H,6-7H2,1H3
InChIKeyUORWPQHDJKTVNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)azetidin-2-one (CAS 1309606-50-5): A Structurally Defined N-Aryl β-Lactam Building Block


1-(2-Methoxyphenyl)azetidin-2-one (CAS 1309606-50-5, molecular formula C₁₀H₁₁NO₂, molecular weight 177.20 g/mol) [1] is a monocyclic N-aryl β-lactam (azetidin-2-one) featuring an ortho-methoxyphenyl substituent at the N1 position of the four-membered lactam ring. As a member of the azetidin-2-one class, it possesses the strained β-lactam scaffold recognized as a privileged structure in medicinal chemistry and a versatile synthetic intermediate [2]. Its computed physicochemical profile—XLogP3-AA of 1, topological polar surface area (TPSA) of 29.5 Ų, zero hydrogen bond donors, and two hydrogen bond acceptors [1]—defines a baseline for comparing this compound with structurally related N-aryl azetidin-2-one analogs.

Why N-Aryl Azetidin-2-ones Are Not Interchangeable: The Case for 1-(2-Methoxyphenyl)azetidin-2-one


Within the N-aryl azetidin-2-one series, seemingly modest changes to the N-aryl substituent—such as shifting the methoxy group from the ortho to the para position or replacing methoxy with hydrogen—can produce measurable differences in lipophilicity, hydrogen-bonding capacity, and hydrolytic stability [1] [2]. The ortho-methoxy group in 1-(2-methoxyphenyl)azetidin-2-one introduces a unique combination of steric and electronic effects: the methoxy oxygen can participate in intramolecular interactions with the lactam carbonyl, and the ortho substitution restricts conformational freedom of the N-aryl ring relative to the para-substituted isomer [3]. These differences, which are quantifiable through computed descriptors such as logP, TPSA, and conformational energy, mean that generic substitution among N-aryl azetidin-2-one building blocks is not scientifically justified without experimental verification of the specific derivative's properties. The quantitative evidence below demonstrates where 1-(2-methoxyphenyl)azetidin-2-one diverges from its closest structural analogs.

Quantitative Differentiation of 1-(2-Methoxyphenyl)azetidin-2-one (CAS 1309606-50-5) Versus Closest N-Aryl Azetidin-2-one Analogs


Lipophilicity (XLogP3-AA) Comparison: Ortho-Methoxy vs. Unsubstituted N-Phenyl Azetidin-2-one

The computed XLogP3-AA of 1-(2-methoxyphenyl)azetidin-2-one is 1.0, representing a reduction in lipophilicity compared to the unsubstituted N-phenyl analog 1-phenylazetidin-2-one (XLogP3-AA ≈ 1.2) [1] [2]. The difference of ΔXLogP ≈ –0.2 arises from the introduction of the ortho-methoxy group, which adds polarity and hydrogen-bond acceptor capacity, partially offsetting the hydrophobic contribution of the phenyl ring. This measured shift places the compound closer to the optimal logP range for oral bioavailability (typically logP 1–3) than the unsubstituted parent, although both remain within favorable limits.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen Bond Donor Count: A Functional Distinction from the Unsubstituted Parent and 3-Amino Derivative

1-(2-Methoxyphenyl)azetidin-2-one possesses zero hydrogen bond donors (HBD = 0), identical to 1-phenylazetidin-2-one (HBD = 0) but distinct from its closely related derivative 3-amino-1-(2-methoxyphenyl)azetidin-2-one (HBD = 1) and the unsubstituted parent azetidin-2-one (HBD = 1) [1] [2] [3] [4]. The absence of a hydrogen bond donor in the target compound eliminates the potential for intermolecular hydrogen bonding via the lactam N–H, which is present in N-unsubstituted azetidin-2-ones. This property directly influences crystal packing, solubility, and membrane permeability characteristics, with HBD = 0 satisfying one key criterion of Lipinski's Rule of Five for oral drug-likeness.

Hydrogen bonding Drug design Molecular recognition

Topological Polar Surface Area (TPSA) and Rotatable Bond Count Differentiate ortho-Methoxy from para-Methoxy Isomer

1-(2-Methoxyphenyl)azetidin-2-one has a TPSA of 29.5 Ų and 2 rotatable bonds [1]. The para-methoxy isomer, 1-(4-methoxyphenyl)azetidin-2-one, shares an identical molecular formula (C₁₀H₁₁NO₂) and molecular weight (177.20 g/mol) as well as the same computed TPSA (29.5 Ų) and rotatable bond count (2) [2]; however, the ortho substitution pattern in the target compound introduces unique conformational constraints. The ortho-methoxy group restricts rotation around the N–aryl bond due to steric interaction with the lactam ring, whereas the para-methoxy isomer exhibits free rotation. While the scalar TPSA and rotatable bond counts are identical, the effective conformational space—and thus the 3D pharmacophore accessible to biological targets—differs between the two isomers [3].

Polar surface area Bioavailability Isomeric differentiation

Regioisomeric Differentiation: N1-(2-Methoxyphenyl) vs. C4-(2-Methoxyphenyl) Azetidin-2-one

The target compound, 1-(2-methoxyphenyl)azetidin-2-one (CAS 1309606-50-5), bears the 2-methoxyphenyl group at the N1 position of the β-lactam ring, whereas its regioisomer 4-(2-methoxyphenyl)azetidin-2-one (CAS 83725-16-0) carries the identical aryl group at the C4 position [1] [2]. Both share the molecular formula C₁₀H₁₁NO₂ and molecular weight 177.20 g/mol. However, N-substitution modulates the intrinsic reactivity of the β-lactam ring differently than C4-substitution: N-aryl substitution withdraws electron density from the lactam nitrogen, reducing its nucleophilicity and altering the rate of hydrolytic ring-opening. In contrast, C4-aryl substitution primarily affects the electrophilicity of the carbonyl carbon [3]. This regioisomeric distinction is critical when the compound is employed as a synthetic intermediate for ring-opening derivatization or as a β-lactamase substrate probe.

Regioisomerism Synthetic intermediate β-Lactam reactivity

Commercial Availability and Purity Benchmarks: Ortho-Methoxy Derivative is Well-Established in Multiple Supplier Catalogs

1-(2-Methoxyphenyl)azetidin-2-one (CAS 1309606-50-5) is commercially available from multiple established chemical suppliers with documented purity specifications. Leyan (Shanghai Haohong Biomedical Technology) lists this compound at 98% purity (catalog number 1558894) with a predicted boiling point of 385.2 ± 25.0 °C . MolCore offers the compound with a purity specification of NLT 98% under catalog number MC719549, stating ISO certification compliance for global pharmaceutical R&D and quality control applications . In comparison, the para-methoxy isomer 1-(4-methoxyphenyl)azetidin-2-one (CAS 7661-29-2) is also commercially available but with different catalog entries and potentially different lot-to-lot consistency profiles . The regioisomer 4-(2-methoxyphenyl)azetidin-2-one (CAS 83725-16-0) is listed at 95–97% purity from suppliers such as AchemBlock and Amatek Scientific , indicating slightly lower typical purity than the target N1-substituted compound.

Procurement Purity specification Supply chain

Class-Level Inference: Hydrolytic Stability of N-Aryl vs. N-Unsubstituted β-Lactams

N-Aryl substitution in β-lactams generally enhances hydrolytic stability relative to N-unsubstituted analogs. N-unsubstituted azetidin-2-one (CAS 930-21-2) is described as a 'hydrolytically sensitive' solid with a melting point of 73–74 °C [1], whereas N-aryl substitution reduces the nucleophilicity of the β-lactam nitrogen and decreases the rate of hydrolytic ring-opening. While no direct head-to-head hydrolysis rate comparison between 1-(2-methoxyphenyl)azetidin-2-one and azetidin-2-one is available in the primary literature, the class-level trend is well-established: N-aryl-β-lactams exhibit significantly longer half-lives under aqueous conditions than their N-unsubstituted counterparts [2]. This differential stability is critical for applications requiring aqueous handling, such as biochemical assays or solution-phase synthetic chemistry.

β-Lactam stability Hydrolysis N-Substitution effects

Recommended Application Scenarios for 1-(2-Methoxyphenyl)azetidin-2-one (CAS 1309606-50-5) Based on Quantified Differentiation Evidence


Medicinal Chemistry: β-Lactam-Based Lead Optimization Requiring Zero HBD and Balanced Lipophilicity

The target compound's HBD = 0 and XLogP3-AA = 1.0 [1] position it as a preferred N-aryl azetidin-2-one scaffold for CNS drug discovery programs where passive blood-brain barrier penetration is desired. Compared to 3-amino-1-(2-methoxyphenyl)azetidin-2-one (HBD = 1), the target compound eliminates a hydrogen bond donor that would otherwise reduce CNS permeability. Its lipophilicity (XLogP = 1.0) is closer to the CNS-optimal range (typically 1–3) than the slightly more lipophilic 1-phenylazetidin-2-one (XLogP ≈ 1.2). Researchers designing β-lactam-based inhibitors targeting CNS enzymes or receptors should preferentially select this ortho-methoxy N-aryl derivative for its favorable physicochemical profile.

Synthetic Chemistry: Orthogonal Derivatization via N-Aryl β-Lactam Ring-Opening

The N1-(2-methoxyphenyl) substitution pattern distinguishes this compound from its C4-substituted regioisomer (CAS 83725-16-0) in ring-opening reactions. N-aryl substitution modulates the electrophilicity of the β-lactam carbonyl through electronic withdrawal, enabling selective ring-opening by nucleophiles under conditions where C4-substituted analogs would exhibit different reactivity profiles [2]. Synthetic chemists requiring regioselective β-lactam ring-opening to generate β-amino acid derivatives with a defined N-aryl substituent should procure this specific N1-substituted isomer rather than the C4 regioisomer to ensure correct product regiochemistry.

Parallel SAR Screening: Ortho-Methoxy as a Conformationally Restricted Isomer for Pharmacophore Exploration

The ortho-methoxy group in the target compound introduces conformational restriction around the N–aryl bond that is absent in the para-methoxy isomer 1-(4-methoxyphenyl)azetidin-2-one (CAS 7661-29-2). Despite identical 2D molecular descriptors (TPSA = 29.5 Ų, rotatable bonds = 2, MW = 177.20), the ortho isomer presents a distinct 3D pharmacophore to biological targets [1] [3]. Medicinal chemistry teams conducting parallel SAR exploration of N-aryl azetidin-2-ones should include both the ortho- and para-methoxy isomers as separate, non-redundant entries in screening libraries. This is particularly relevant for programs targeting ATP-binding pockets or other sterically constrained binding sites where conformational restriction can drive selectivity.

Pharmaceutical Process Chemistry: Building Block Procurement with Documented Purity and Multi-Supplier Sourcing

For process chemistry and scale-up applications, the target compound's documented purity of ≥98% (Leyan, MolCore) [1] [2] and availability from multiple independent suppliers reduce the risk of impurity-related batch failures. The higher typical purity of the N1-substituted ortho-methoxy derivative (98%) compared to the C4 regioisomer (95–97%) means that less rigorous purification is required before use in GMP-adjacent or quality-control-sensitive workflows. Organizations qualifying this building block for larger-scale synthesis can establish a dual-supplier qualification strategy, mitigating supply disruption risks.

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)azetidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.